molecular formula C19H23ClN2O2 B5530604 1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B5530604
M. Wt: 346.8 g/mol
InChI Key: IVWWDZVJBBHMPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures such as "1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one" typically involves multi-step reactions, including regiospecific and regioselective processes. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the challenges in identifying regioisomers and the crucial role of X-ray crystallography for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated through spectroscopic techniques and single-crystal X-ray analysis. The study by Wu et al. (2022) provides insights into the structural properties of a comparable compound, revealing the role of density functional theory (DFT) calculations in confirming the molecular structure obtained from X-ray diffraction (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving such molecules often include substitutions, ring-opening, and cyclization steps. Wu et al. (2021) described the synthesis involving ring-opening, cyclization, and Mannich reactions, highlighting the compound's potential interactions with proteins and suggesting its biochemical relevance (Wu et al., 2021).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting these properties, as demonstrated by Shi et al. (2007), who detailed the crystal structure and intramolecular hydrogen bonding of a synthesized compound (Shi et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s impossible to say what the mechanism of action of this compound might be .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-5-6-13-18-15(10-19(2,3)11-16(18)23)22(21-13)14-9-12(20)7-8-17(14)24-4/h7-9H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWDZVJBBHMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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